molecular formula C15H13ClO3 B6401728 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% CAS No. 1261957-65-6

5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95%

Cat. No. B6401728
CAS RN: 1261957-65-6
M. Wt: 276.71 g/mol
InChI Key: JPCWEMOSLMGXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95%, also known as 5-EPCA, is an organic compound that is used in various scientific and industrial applications. It is a white, crystalline solid with a molecular weight of 228.6 g/mol and a melting point of 153-155°C. 5-EPCA is a versatile compound that is used in synthesis, catalysis, and as a reagent in various laboratory experiments. It has a wide range of applications in the fields of pharmaceuticals, agriculture, and biotechnology.

Scientific Research Applications

5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% is widely used in scientific research applications. It has been used in the synthesis of various organic compounds, such as ascorbic acid derivatives, and in the catalysis of various reactions. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antimalarial drugs. In addition, 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% has been used in the synthesis of various polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).

Mechanism of Action

The mechanism of action of 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% is not fully understood. However, it is believed to act as a Lewis acid, which can catalyze the formation of various organic compounds. In addition, it is believed to act as an electrophile, which can react with nucleophiles to form various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% are not fully understood. However, it is believed to have some antioxidant properties, which may be beneficial in preventing cell damage caused by free radicals. In addition, 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% has been shown to have some anti-inflammatory effects, which may be beneficial in treating various inflammatory conditions.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% in laboratory experiments is its versatility. It can be used in a wide range of reactions, and can be used as a reagent in the synthesis of various organic compounds. In addition, it is relatively inexpensive and readily available.
However, there are some limitations to using 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% in laboratory experiments. It is not very stable, and can undergo decomposition if exposed to heat or light. In addition, it can react with water, and should be stored in a dry environment.

Future Directions

The future directions of 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% research include the investigation of its potential therapeutic applications. For example, further research could be conducted to investigate its potential as an antioxidant or anti-inflammatory agent. In addition, further research could be conducted to investigate its potential as a catalyst in the synthesis of various organic compounds.
In addition, further research could be conducted to investigate the mechanism of action of 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95%. This could lead to a better understanding of the compound and its potential applications. Finally, further research could be conducted to investigate the potential toxicity of 5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95%, which would be important for its safe use in laboratory experiments and other applications.

Synthesis Methods

5-(3-Ethoxyphenyl)-2-chlorobenzoic acid, 95% can be synthesized by the reaction of 3-ethoxyphenol and chlorobenzene in the presence of an acid catalyst. The reaction is carried out in a two-phase system, with the acid catalyst being added to the organic phase. The reaction is usually carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is complete after 2-3 hours. The product is then isolated by vacuum distillation and recrystallized from ethanol.

properties

IUPAC Name

2-chloro-5-(3-ethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-19-12-5-3-4-10(8-12)11-6-7-14(16)13(9-11)15(17)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCWEMOSLMGXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690031
Record name 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261957-65-6
Record name 4-Chloro-3'-ethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.